Higher Toxicity at Equiactive Doses Differentiates Spirazidine from Later-Generation Analogs
In a direct comparative analysis of the three dispirotripiperazinium compounds, spirazidine (I) exhibited considerably higher toxicity than prospidine (II) or spirobromine (III) when administered at doses yielding approximately equal antitumor activity [1]. The lower LD50 value for spirobromine (1924 mg/kg, intraperitoneal in mice) provides a quantitative benchmark against which spirazidine's greater toxicity is measured [2].
| Evidence Dimension | Acute toxicity at equiactive doses |
|---|---|
| Target Compound Data | Considerably more toxic than (II) and (III) [exact LD50 value not reported] |
| Comparator Or Baseline | Spirobromine (III) LD50 = 1924 mg/kg (i.p., mice) |
| Quantified Difference | Qualitative: spirazidine > prospidine and spirobromine in toxicity |
| Conditions | Antitumor activity-matched dosing regimens in experimental rodent models |
Why This Matters
This differential toxicity profile directly impacts experimental design, as spirazidine requires stricter dose titration and may produce a narrower therapeutic window compared to prospidine or spirobromine in in vivo studies.
- [1] Pol'shakov VI, Sheinker YN, Chernov VA. Reactions of spirazidine in aqueous media. Pharm Chem J. 1988;22(12):871-874. View Source
- [2] 哌嗪类抗肿瘤药物的研究进展 [Advances in research on piperazine antitumor drugs]. 化学通报 [Chem Bull]. 1992(03). (Reports spirobromine LD50 = 1924 mg/kg). View Source
